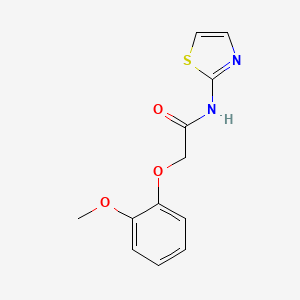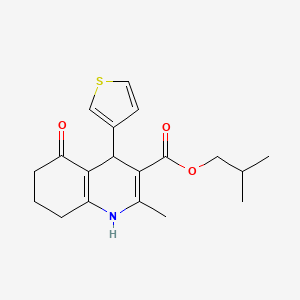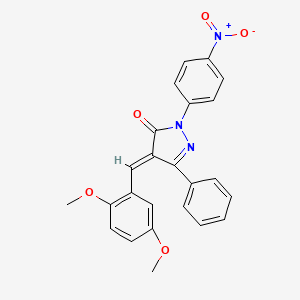![molecular formula C16H17N3O2S2 B3893794 N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B3893794.png)
N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide
概要
説明
N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide, also known as ESI-09, is a small molecule inhibitor that targets the TLR4-TRIF pathway. This pathway plays a crucial role in the immune response and inflammation, making ESI-09 a potential therapeutic agent for various inflammatory diseases.
作用機序
N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide targets the TLR4-TRIF pathway, which plays a crucial role in the immune response and inflammation. TLR4 is a receptor that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and activates downstream signaling pathways, including the TRIF pathway. The TRIF pathway leads to the activation of transcription factors, such as NF-κB and IRF3, which regulate the production of pro-inflammatory cytokines. N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide inhibits the activation of the TRIF pathway by binding to TRIF and preventing its interaction with TLR4.
生化学的および生理学的効果
N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the improvement of organ function. In a study conducted by Zhang et al., N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide was found to significantly reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a mouse model of sepsis. Similarly, N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide was found to reduce oxidative stress and improve lung function in a mouse model of acute lung injury in a study conducted by Wang et al.
実験室実験の利点と制限
N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide has several advantages for lab experiments, including its specificity for the TLR4-TRIF pathway and its ability to inhibit pro-inflammatory cytokine production. However, there are also limitations to using N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide, including its potential use in combination therapy with other anti-inflammatory agents and its potential use in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide and to evaluate its long-term safety and efficacy.
科学的研究の応用
N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and inflammatory bowel disease. In a study conducted by Zhang et al., N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide was found to significantly reduce the production of pro-inflammatory cytokines and improve survival rates in a mouse model of sepsis. Similarly, N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide was found to reduce lung injury and inflammation in a mouse model of acute lung injury in a study conducted by Wang et al. These studies suggest that N-(anilinocarbonothioyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide has potential therapeutic applications in various inflammatory diseases.
特性
IUPAC Name |
1-[C-methyl-N-(4-methylphenyl)sulfonylcarbonimidoyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-12-8-10-15(11-9-12)23(20,21)19-13(2)17-16(22)18-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZIJQFTNZJZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[C-methyl-N-(4-methylphenyl)sulfonylcarbonimidoyl]-3-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(2-furyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3893716.png)
![3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3893724.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3893734.png)
![2-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B3893736.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B3893744.png)
![3-cyclohexyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3893764.png)


![2-[(4-bromobenzyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3893784.png)

![N-[2-({[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B3893799.png)
![ethyl 3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3893805.png)

